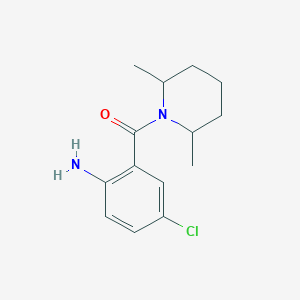

4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline is an organic compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol . This compound is characterized by the presence of a chloro group, a piperidine ring, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline typically involves the acylation of 4-chloro-2-nitroaniline with 2,6-dimethylpiperidine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The nitro group is then reduced to an amine using a reducing agent such as iron powder in acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: this compound.

Substitution: Various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline is a versatile small molecule scaffold that has applications in scientific research . Patents indicate it can be used as an intermediate in the production of plant protection agents .

Scientific Research Applications

- BCL6 Degradation Studies Compounds with structural similarity to this compound have been investigated for their ability to induce BCL6 degradation . BCL6 is a protein that is a therapeutic target, and degrading it can have antiproliferative activity .

- Synthesis of 4-chloro-2,6-dialkylanilines 4-chloro-2,6-dialkylanilines can be used in the preparation of 4-chloro-2,6-dialkylanilines by chlorination of the corresponding 2,6-dialkylanilines .

- Pharmaceutical research Derivatives of piperidine are used in pharmaceutical research . For example, studies have explored how different modifications to piperidine affect the degradation activity of BCL6 inhibitors . Adding methyl groups to pyrazole, piperidine, and morpholine subseries can lead to an increase in potency . In contrast to morpholine analogues, dimethylpiperidine showed no cellular activity in the NanoBRET assay, despite submicromolar potency .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline shares structural similarities with other aniline derivatives and piperidine-containing compounds.

- Examples include 4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)benzene and 4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenol .

Uniqueness

- The presence of both a chloro group and a piperidine ring in this compound makes it unique compared to other aniline derivatives.

- Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Actividad Biológica

4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C14H19ClN2O and a molecular weight of 266.77 g/mol, this compound features a chloro group and a piperidine ring, which contribute to its unique interactions with biological targets.

The synthesis of this compound typically involves the acylation of 4-chloro-2-nitroaniline with 2,6-dimethylpiperidine-1-carbonyl chloride. This process is carried out in the presence of bases like triethylamine in solvents such as dichloromethane. The nitro group is subsequently reduced to an amine using reducing agents like iron powder in acetic acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, acting as an inhibitor or modulator. Its mechanism of action varies depending on the target and biological context. For instance, it has been studied for its potential as an enzyme inhibitor in various applications, including receptor binding studies and the development of pharmaceutical compounds .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have explored its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating Alzheimer's disease (AD). These enzymes are involved in the hydrolysis of acetylcholine (ACh), and their inhibition can lead to increased levels of ACh in neuronal cells, potentially ameliorating cholinergic deficits associated with AD .

Case Studies

- Inhibition of Cholinesterases : A study focused on various heterocyclic compounds demonstrated that derivatives similar to this compound showed promising inhibitory activity against both AChE and BChE. Compounds that inhibit both enzymes simultaneously may provide therapeutic benefits in advanced stages of AD by maintaining normal cholinergic activity .

- Antiproliferative Activity : Another investigation into piperidine derivatives revealed that some compounds exhibited antiproliferative effects on cancer cell lines. The degradation of specific proteins like BCL6 was noted, suggesting that this compound could potentially influence cancer cell proliferation through similar mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains a chloro group and piperidine ring | Inhibits AChE/BChE; potential antiproliferative effects |

| 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)benzene | Lacks amine functionality | Primarily used as a chemical intermediate |

| 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenol | Contains hydroxyl group | Potential antioxidant properties |

The structural uniqueness of this compound allows it to interact differently compared to other aniline derivatives. Its dual functionality as both an enzyme inhibitor and a potential modulator makes it a valuable candidate for further research in medicinal chemistry.

Propiedades

IUPAC Name |

(2-amino-5-chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-9-4-3-5-10(2)17(9)14(18)12-8-11(15)6-7-13(12)16/h6-10H,3-5,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBAGVYULQARLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.